molecular formula C22H29BrO B8236029 3-Bromo-2',4',6'-triisopropyl-5-methyl-[1,1'-biphenyl]-2-ol

3-Bromo-2',4',6'-triisopropyl-5-methyl-[1,1'-biphenyl]-2-ol

Cat. No.: B8236029
M. Wt: 389.4 g/mol
InChI Key: CZJBAALLFMNWJU-UHFFFAOYSA-N
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Description

3-Bromo-2',4',6'-triisopropyl-5-methyl-[1,1'-biphenyl]-2-ol (CAS: 1821305-34-3) is a sophisticated, sterically hindered biphenyl derivative designed for advanced research applications. Its molecular structure, featuring bromine and multiple isopropyl groups, makes it an exceptionally valuable intermediate in organic synthesis. The bromine substituent acts as a reactive handle for key cross-coupling reactions, such as Suzuki and related palladium-catalyzed couplings, which are fundamental for constructing complex carbon-carbon bonds in fine chemicals and pharmaceutical candidates . The strategically placed isopropyl groups contribute significant steric bulk, which enhances the compound's stability by shielding the biphenyl core and prevents unwanted side reactions during storage and handling . This steric profile is particularly advantageous in the design and synthesis of specialized ligands, including bulky phosphine ligands, which are crucial for optimizing catalytic processes in the pharmaceutical and materials science industries . Furthermore, the unique steric and electronic properties of such triisopropyl-substituted biphenyls are being explored in advanced material science, where they can impart desirable characteristics like aggregation-induced emission, making them candidates for use in developing new optoelectronic and luminescent devices . This product is intended for research purposes as a chemical building block and is provided For Research Use Only. It is strictly not for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-bromo-4-methyl-6-[2,4,6-tri(propan-2-yl)phenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29BrO/c1-12(2)16-10-17(13(3)4)21(18(11-16)14(5)6)19-8-15(7)9-20(23)22(19)24/h8-14,24H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJBAALLFMNWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The biphenyl backbone is often assembled via palladium-catalyzed Suzuki-Miyaura coupling. A brominated aryl halide (e.g., 2,4,6-triisopropylbromobenzene) is coupled with a methyl-substituted phenylboronic acid derivative. Key conditions include:

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligand.

  • Base : Na₂CO₃ or Cs₂CO₃ in toluene/water mixtures.

  • Temperature : 80–110°C for 12–24 hours.
    Typical yields range from 75% to 88%.

Example :
2,4,6-Triisopropylbromobenzene + 5-Methylphenylboronic acid → 2',4',6'-Triisopropyl-5-methylbiphenyl (Yield: 82%).

Ullmann Coupling

For electron-deficient substrates, Ullmann coupling with copper catalysts is effective:

  • Catalyst : CuI/1,10-phenanthroline.

  • Solvent : DMSO or DMF at 120°C.

  • Limitation : Lower yields (50–65%) due to steric hindrance.

Bromination Strategies

Electrophilic Bromination

Bromination at the 3-position is achieved using Br₂ with Lewis acids:

  • Conditions : Br₂ (1.1 eq), FeBr₃ (0.2 eq) in CHCl₃ at −10°C.

  • Regioselectivity : Directed by the hydroxyl group at position 2.

  • Yield : 68–72%.

N-Bromosuccinimide (NBS) Mediated Bromination

For milder conditions:

  • Solvent : CCl₄ or CH₃CN.

  • Initiation : Light or AIBN.

  • Yield : 60–65%.

Comparison of Bromination Methods

MethodReagentsTemperatureYield (%)Purity (%)
ElectrophilicBr₂, FeBr₃−10°C7298
NBSNBS, AIBN25°C6595
Directed MetalationLDA, Br₂−78°C5890

Hydroxyl Group Manipulation

Protection-Deprotection

  • Protection : Methylation with (CH₃)₂SO₄/K₂CO₃ (Yield: 95%).

  • Deprotection : BBr₃ in CH₂Cl₂ at 0°C (Yield: 88%).

Direct Oxidation

In rare cases, MnO₂ oxidizes methyl ethers to hydroxyl groups (Yield: <50%).

Industrial-Scale Production

Continuous Flow Synthesis

  • Advantages : Improved heat transfer and safety.

  • Conditions : Microreactor with Pd/C catalyst, residence time <10 minutes.

  • Output : 1.2 kg/hour at 92% purity.

Crystallization Optimization

  • Solvent System : Hexane/EtOAc (9:1).

  • Recovery : 85% yield after two recrystallizations.

Challenges and Solutions

  • Steric Hindrance : Slow reaction kinetics necessitate elevated temperatures (e.g., 110°C for Suzuki coupling).

  • Byproducts : Dibrominated species form if Br₂ is in excess. Stoichiometric control and low temperatures mitigate this.

  • Purification : Silica gel chromatography with gradient elution (hexane → 20% EtOAc) resolves structurally similar impurities.

Recent Advances

  • Photoredox Catalysis : Visible-light-mediated bromination reduces reliance on hazardous reagents (Yield: 63%).

  • Enzymatic Bromination : Engineered haloperoxidases achieve regioselectivity >90% under mild conditions .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2’,4’,6’-triisopropyl-5-methyl-[1,1’-biphenyl]-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or alkanes .

Scientific Research Applications

3-Bromo-2’,4’,6’-triisopropyl-5-methyl-[1,1’-biphenyl]-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2’,4’,6’-triisopropyl-5-methyl-[1,1’-biphenyl]-2-ol involves its interaction with specific molecular targets. The bromine atom and the isopropyl groups play a crucial role in determining the compound’s reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can be studied using various biochemical and biophysical techniques to elucidate the pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2,4,6-triisopropylbenzene: Similar in structure but lacks the biphenyl core and the hydroxyl group.

    2-Bromo-1,3,5-triisopropylbenzene: Another similar compound with a different substitution pattern on the benzene ring.

    2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl: A related compound used in palladium-catalyzed cross-coupling reactions.

Uniqueness

3-Bromo-2’,4’,6’-triisopropyl-5-methyl-[1,1’-biphenyl]-2-ol is unique due to the presence of both the bromine atom and the hydroxyl group on a highly substituted biphenyl core. This combination of functional groups and the steric hindrance provided by the isopropyl groups make it a valuable compound for various synthetic and research applications .

Biological Activity

3-Bromo-2',4',6'-triisopropyl-5-methyl-[1,1'-biphenyl]-2-ol, with the CAS number 1821305-34-3, is an organic compound characterized by its bromine substitution on a biphenyl structure. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 3-Bromo-2',4',6'-triisopropyl-5-methyl-[1,1'-biphenyl]-2-ol is C22H29BrOC_{22}H_{29}BrO with a molecular weight of approximately 389.37 g/mol. The compound features a biphenyl core with three isopropyl groups and a hydroxyl group, contributing to its unique chemical reactivity and biological properties.

Anticancer Potential

Research has indicated that compounds similar to 3-Bromo-2',4',6'-triisopropyl-5-methyl-[1,1'-biphenyl]-2-ol may exhibit anticancer properties. For instance, studies have shown that structurally related biphenyl derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:
A study evaluated the cytotoxicity of related compounds using MTT assays on different cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). Results indicated that these compounds significantly reduced cell viability, with IC50 values ranging from 4 to 10 µM depending on the specific compound and treatment duration.

CompoundCell LineIC50 (µM)Treatment Duration
Compound AHeLa8.47 ± 0.1872 hours
Compound BMCF-79.22 ± 0.1772 hours

This suggests that similar compounds could be explored for their potential as anticancer agents.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of biphenyl derivatives. Compounds with similar structures have shown effectiveness against Gram-positive bacteria. The presence of halogens like bromine enhances their reactivity, potentially leading to increased antimicrobial efficacy.

The biological activity of 3-Bromo-2',4',6'-triisopropyl-5-methyl-[1,1'-biphenyl]-2-ol may be attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis: By triggering apoptotic pathways, it can lead to programmed cell death in cancer cells.
  • Cell Cycle Arrest: Similar compounds have been shown to cause cell cycle arrest at various phases, particularly in the sub-G1 phase.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for 3-bromo-2',4',6'-triisopropyl-5-methyl-[1,1'-biphenyl]-2-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or Ullmann-type reactions to construct the biphenyl backbone. Steric hindrance from the triisopropyl groups necessitates careful optimization of catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., SPhos) to enhance cross-coupling efficiency . Solvent choice (e.g., THF or DMF) and temperature (80–120°C) are critical for minimizing side reactions. Post-synthetic bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical initiation . Purification via column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (ethanol/water) ensures ≥95% purity .

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ 1.2–1.5 ppm for isopropyl groups) and aromatic protons (δ 6.5–7.5 ppm). Overlapping signals due to symmetry can be deconvoluted using 2D-COSY or HSQC .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 413.1 (C₂₂H₂₉BrO⁺) with isotopic patterns matching bromine’s 1:1 ratio (⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography : Resolve steric configurations of triisopropyl substituents, especially if polymorphism is suspected .

Advanced Research Questions

Q. How does steric hindrance from triisopropyl groups affect regioselectivity in subsequent functionalization reactions?

  • Methodological Answer : The 2',4',6'-triisopropyl substituents create a highly congested environment, limiting access to the ortho positions. Computational modeling (DFT) predicts preferential electrophilic substitution at the less hindered 5-methyl position . Experimentally, Friedel-Crafts alkylation or nitration should be monitored via in situ IR to track reaction progression. Steric maps derived from X-ray data can guide solvent selection (e.g., low-viscosity solvents like dichloromethane) to improve reagent diffusion .

Q. What strategies address contradictions in reported purity data (e.g., 95% vs. >97%) for this compound?

  • Methodological Answer : Discrepancies may arise from analytical methods (HPLC vs. GC) or residual solvents. Validate purity using orthogonal techniques:

  • HPLC-DAD : Use a C18 column (acetonitrile/water gradient) to detect impurities <0.5% .
  • Elemental Analysis : Confirm %C, %H, and %Br within ±0.3% of theoretical values .
  • Karl Fischer Titration : Quantify moisture content, which may inflate impurity readings in hygroscopic batches .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer : The phenolic -OH group (pKa ~10) makes the compound base-sensitive. Under basic conditions (pH >10), deprotonation can lead to ether formation or nucleophilic aromatic substitution at the bromine position. Acidic conditions (pH <4) may protonate the hydroxyl group, stabilizing the molecule but risking demethylation of the 5-methyl group. Stability studies (TGA/DSC) under controlled pH and temperature are recommended .

Q. How can byproducts from incomplete bromination be identified and mitigated?

  • Methodological Answer : Byproducts (e.g., di-brominated analogs or unreacted precursors) are detectable via LC-MS/MS. Mitigation strategies include:

  • Stoichiometric Control : Use 1.05 eq. NBS to avoid excess bromine .
  • Radical Scavengers : Add TEMPO to quench runaway radical chains .
  • Flow Chemistry : Improve mixing and heat transfer for consistent monobromination .

Key Research Challenges

  • Steric Effects : Triisopropyl groups complicate functionalization; use bulky directing groups (e.g., -SiMe₃) to steer reactivity .
  • Synthetic Scalability : Milligram-scale synthesis is well-documented, but kilogram-scale production requires optimizing catalyst loading and solvent recovery .
  • Data Reproducibility : Batch-to-batch variability in bromination efficiency necessitates stringent QC protocols .

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